

A Comparative Spectroscopic Guide to 2,4-Dibromo-5-methoxytoluene and its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dibromo-5-methoxytoluene

Cat. No.: B1345663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of **2,4-Dibromo-5-methoxytoluene** and its related derivatives. The information is intended to assist in the identification, characterization, and quality control of these compounds, which are valuable intermediates in organic synthesis and drug discovery. While experimental data for **2,4-Dibromo-5-methoxytoluene** is limited in publicly accessible databases, this guide compiles predicted data alongside experimental data for isomeric and structurally similar compounds to provide a valuable reference.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **2,4-Dibromo-5-methoxytoluene** and its derivatives.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of **2,4-Dibromo-5-methoxytoluene**, the chemical shifts of the aromatic protons, the methoxy group, and the methyl group are key identifiers.

Compound	Ar-H (ppm)	-OCH ₃ (ppm)	-CH ₃ (ppm)	Solvent	Data Type
2,4-Dibromo-5-methoxytoluene	7.0 - 7.5 (s, 1H), 6.8 - 7.2 (s, 1H)	3.8 - 4.0 (s, 3H)	2.2 - 2.5 (s, 3H)	-	Predicted
2,4-Dibromoanisole	7.68 (d, 1H), 7.35 (dd, 1H), 6.85 (d, 1H)	3.88 (s, 3H)	-	CDCl ₃	Experimental
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene[1]	6.42 (s, 1H)	3.90 (s, 6H)	2.61 (s, 3H)	CDCl ₃	Experimental[1]
4-Methylanisole	7.07 (d, 2H), 6.79 (d, 2H)	3.73 (s, 3H)	2.26 (s, 3H)	CDCl ₃	Experimental[2]

Note: s = singlet, d = doublet, dd = doublet of doublets.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons, as well as the methoxy and methyl carbons, are characteristic.

Compo und	Ar-C (ppm)	Ar-C-Br (ppm)	Ar-C-O (ppm)	-OCH ₃ (ppm)	-CH ₃ (ppm)	Solvent	Data Type
2,4-Dibromo-5-methoxytoluene		~110-140	~110-125	~150-160	~55-60	~20	- Predicted
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene[1]	95.0, 105.9, 139.4	105.9	155.9	56.7	24.3	CDCl ₃	Experimental[1]
4-Methylanisole[2]	113.81, 129.94	-	157.65	55.15	20.41	CDCl ₃	Experimental[2]

IR Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Key vibrational frequencies for **2,4-Dibromo-5-methoxytoluene** and related compounds are presented below.

Compound	C-H aromatic (cm ⁻¹)	C=C aromatic (cm ⁻¹)	C-O ether (cm ⁻¹)	C-Br (cm ⁻¹)	Data Type
2,4-Dibromo-5-methoxytoluene	~3100-3000	~1600-1450	~1250-1000	~700-500	Predicted
2,6-Dibromo-4-methoxytoluene[3]	~3000	~1570, 1460	~1230, 1040	Not specified	Experimental (Gas Phase) [3]
2,4-Dibromoanisole	Not specified	~1580, 1470	~1240, 1030	Not specified	Experimental

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The presence of two bromine atoms in **2,4-Dibromo-5-methoxytoluene** results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺).

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z values	Data Type
2,4-Dibromo-5-methoxytoluene[4]	C ₈ H ₈ Br ₂ O	279.96	[M] ⁺ : 278, 280, 282 (1:2:1 ratio); [M+H] ⁺ : 279, 281, 283	Predicted[4]
2,6-Dibromo-4-methoxytoluene[5]	C ₈ H ₈ Br ₂ O	279.96	[M] ⁺ : 278, 280, 282	Experimental[5]
2,4-Dibromoanisole	C ₇ H ₆ Br ₂ O	265.93	[M] ⁺ : 264, 266, 268	Experimental

Experimental Protocols

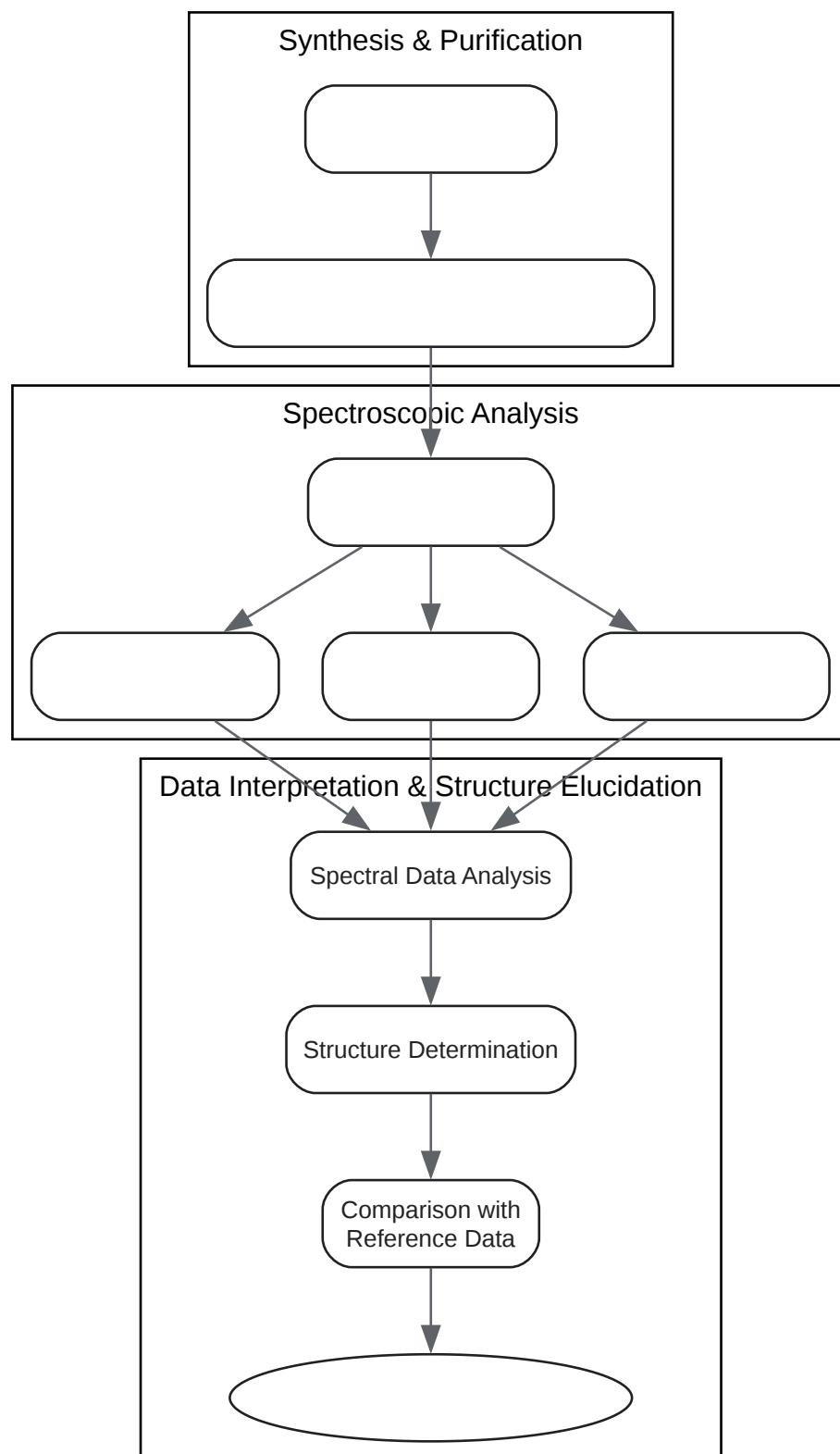
Standard protocols for the spectroscopic analysis of aromatic compounds are provided below. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 300-500 MHz
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 0-12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 75-125 MHz
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0-220 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - Solid Samples (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
 - Liquid Samples: Place a drop of the liquid between two KBr or NaCl plates.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.


Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which can aid in structure elucidation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like a **2,4-Dibromo-5-methoxytoluene** derivative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromo-4-methoxytoluene [webbook.nist.gov]
- 4. PubChemLite - 5456-94-0 (C8H8Br2O) [pubchemlite.lcsb.uni.lu]
- 5. 2,6-Dibromo-4-methoxytoluene [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2,4-Dibromo-5-methoxytoluene and its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345663#spectroscopic-characterization-of-2-4-dibromo-5-methoxytoluene-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com